6-Tert-butylpyrazin-2-amine
Description
6-Tert-butylpyrazin-2-amine is a pyrazine derivative featuring a tert-butyl substituent at the 6-position and an amine group at the 2-position. Pyrazines are nitrogen-containing heterocycles widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding.
Properties
CAS No. |
1159821-02-9 |
|---|---|
Molecular Formula |
C8H13N3 |
Molecular Weight |
151.21 |
IUPAC Name |
6-tert-butylpyrazin-2-amine |
InChI |
InChI=1S/C8H13N3/c1-8(2,3)6-4-10-5-7(9)11-6/h4-5H,1-3H3,(H2,9,11) |
InChI Key |
WEUGLTGCODMQBB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CN=CC(=N1)N |
Canonical SMILES |
CC(C)(C)C1=CN=CC(=N1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
*Molecular weights calculated based on chemical formulas.
Key Comparisons:
- Steric and Electronic Effects: The tert-butyl group is electron-donating and sterically bulky, which may hinder nucleophilic attacks or π-stacking interactions compared to smaller substituents like chloro or methylthio .
Lipophilicity and Solubility :
Biological Relevance :
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